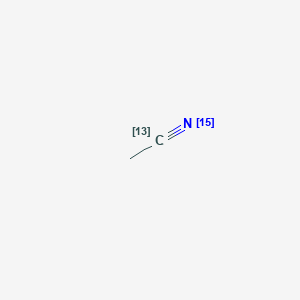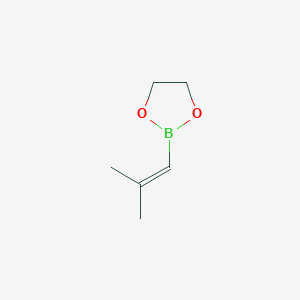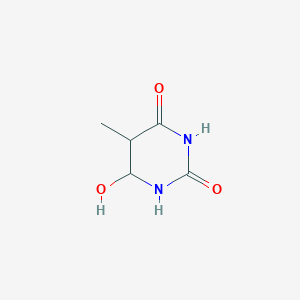
N-(3-bromopyridin-4-yl)acetamide
Übersicht
Beschreibung
“N-(3-bromopyridin-4-yl)acetamide” is a synthetic chemical compound with the molecular formula C7H7BrN2O . It is known for its potential use in scientific research.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of a series of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Wissenschaftliche Forschungsanwendungen
N-(3-bromopyridin-4-yl)acetamide has been used in the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity. Compounds synthesized from acetamide derivatives demonstrated high activity against various strains (Fahim & Ismael, 2019).
This compound is involved in rearrangement reactions with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products. This rearrangement is a result of nucleophilic aromatic substitution, suggesting a formal two-carbon insertion (Getlik et al., 2013).
In the search for antiallergic agents, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized using aminopyridine and acetamide derivatives. These compounds demonstrated potent antiallergic activity in various assays (Menciu et al., 1999).
N-(6-Bromo-4-oxochroman-3-yl)acetamide, a related compound, has been studied for its potential in producing β-adrenergic blocking agents. Its derivatives demonstrated interesting chemical properties and potential medicinal applications (Lap & Williams, 1976).
N-(5-Aminopyridin-2-yl)acetamide has been analyzed for its antidiabetic activity. Molecular docking analysis suggested that it could act as a good inhibitor against diabetic nephropathy (Asath et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-bromopyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBYEXIVJEZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449268 | |
| Record name | N-(3-bromopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopyridin-4-yl)acetamide | |
CAS RN |
13535-03-0 | |
| Record name | N-(3-bromopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)












